6-Chloropyrido[2,3-b]pyrazine

Heterocyclic Chemistry Ring Transformation Nucleophilic Substitution

For kinase inhibitor libraries or agrochemical SAR programs, this 6-chloro regioisomer is unique. Alternative halogens undergo dehalogenation instead of ring contraction when treated with KNH₂/NH₃. A published one-step condensation from 6-chloro-2,3-diaminopyridine and glyoxal provides 98% HPLC purity in quantitative yield, ensuring batch-to-batch consistency for parallel synthesis. Stock up on 250 mg or 1 g packs for immediate diversification.

Molecular Formula C7H4ClN3
Molecular Weight 165.58 g/mol
CAS No. 68236-03-3
Cat. No. B1300161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropyrido[2,3-b]pyrazine
CAS68236-03-3
Molecular FormulaC7H4ClN3
Molecular Weight165.58 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=NC=CN=C21)Cl
InChIInChI=1S/C7H4ClN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H
InChIKeyWHKACFUJNYOJPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloropyrido[2,3-b]pyrazine (CAS 68236-03-3) | Halogenated Pyridopyrazine Building Block Procurement Guide


6-Chloropyrido[2,3-b]pyrazine is a heteroaromatic building block comprising a fused pyridine–pyrazine core with a chlorine substituent at the 6-position. Its molecular formula is C7H4ClN3, molecular weight 165.58 g/mol, and predicted physicochemical properties include an XLogP3 of 1.40 and a melting point of 159 °C . As a pyridopyrazine derivative, it belongs to a class extensively explored as kinase inhibitor scaffolds and agricultural fungicide precursors [1][2].

Why 6-Chloropyrido[2,3-b]pyrazine Cannot Be Replaced by Other Halogenated or Positional Isomers


Substitution with a different halogen or at an alternative ring position is not interchangeable because the chlorine atom at the 6-position uniquely dictates the compound's reactivity profile. For example, reaction with potassium amide in liquid ammonia triggers a ring contraction to an imidazo[4,5-b]pyridine skeleton exclusively when X = Cl; the corresponding fluoro and bromo analogs undergo amino-defluorination or reductive debromination instead [1]. Furthermore, the 6-chloro derivative exhibits distinct synthetic accessibility, with a reported one-step synthesis from 6-chloro-2,3-diaminopyridine and glyoxal achieving a 100% yield and 98% HPLC purity, which is not replicated for the 7-chloro positional isomer .

6-Chloropyrido[2,3-b]pyrazine – Quantified Differentiators vs. Halogenated and Positional Analogs


Reaction Specificity: Exclusive Ring Contraction with Potassium Amide vs. F and Br Analogs

In the presence of potassium amide in liquid ammonia, 6-chloropyrido[2,3-b]pyrazine (1a, X = Cl, R₁ = R₂ = H) undergoes ring contraction to form a 1H-imidazo[4,5-b]pyridine derivative. This transformation proceeds with 20% dechlorination as a side reaction [1]. Critically, the reaction is halogen-dependent: the fluoro analog (X = F) yields only amino-defluorination, while the bromo analog (X = Br) exclusively undergoes reductive debromination without ring contraction [1].

Heterocyclic Chemistry Ring Transformation Nucleophilic Substitution Reaction Mechanism

Synthetic Efficiency: High-Yield One-Step Condensation vs. 7-Chloro Isomer

6-Chloropyrido[2,3-b]pyrazine is prepared via condensation of 6-chloro-2,3-diaminopyridine with glyoxal (2.5 equiv) in THF at room temperature for 2 hours, yielding 1.15 g (100% yield) of product as a white solid with 98% HPLC purity . This contrasts with the 7-chloro positional isomer (CAS 116081-22-2), for which analogous high-yield synthetic protocols are not reported in the primary literature, and which is typically sourced as a specialized research chemical with no documented optimized synthesis.

Organic Synthesis Process Chemistry Building Block Sourcing Purity Analysis

Environmental Fate Parameter: Predicted Henry's Law Constant and Aquatic Half-Life

Bond SAR method estimation yields a Henry's Law Constant of 1.74 × 10⁻⁸ atm·m³/mol for 6-chloropyrido[2,3-b]pyrazine, translating to an extrapolated model river half-life of 1,804 days (4.33 × 10⁴ hours) and a model lake half-life of 19,690 days (4.725 × 10⁵ hours) [1]. For comparison, the 6-fluoro analog is predicted to have lower lipophilicity and potentially shorter environmental persistence due to smaller van der Waals volume and different partitioning behavior, though direct experimental half-life data are not available for the fluoro compound.

Environmental Chemistry QSAR Modeling Risk Assessment Physicochemical Properties

Biological Activity Context: Fungicidal SAR Implicates 6-Fluoro as Superior, Positioning 6-Chloro as a Mechanistic Control

In a series of 8-amino-7-aryl-6-halogen-substituted pyrido[2,3-b]pyrazines evaluated as tubulin polymerization promoters for fungicidal activity, structure-activity relationship studies revealed that a fluoro substituent at the 6-position confers optimal activity against wheat brown rust (Puccinia recondita), Septoria leaf spot, and rice blast [1]. Specifically, [(R)-(1,2-dimethylpropyl)]-[6-fluoro-7-(2,4,6-trifluorophenyl)pyrido[2,3-b]pyrazin-8-yl]amine exhibited excellent broad-spectrum activity. While 6-chloro analogs were not the most potent in this series, this SAR knowledge establishes the 6-chloro derivative as a valuable mechanistic control or intermediate for generating fluorinated lead compounds via halogen exchange.

Agrochemical Discovery Fungicide Development Structure-Activity Relationship Tubulin Polymerization

Optimal Use Cases for 6-Chloropyrido[2,3-b]pyrazine Based on Evidence-Driven Differentiation


Synthesis of Imidazo[4,5-b]pyridine Derivatives via Chlorine-Specific Ring Contraction

When a synthetic route requires conversion of a pyridopyrazine to an imidazopyridine core, 6-chloropyrido[2,3-b]pyrazine is the only viable halogenated starting material. Treatment with potassium amide in liquid ammonia triggers a ring contraction that is not observed with the 6-fluoro or 6-bromo analogs, enabling access to 2-substituted 1H-imidazo[4,5-b]pyridines [1].

High-Throughput Medicinal Chemistry Library Synthesis Requiring Reproducible Building Block Purity

The validated one-step condensation protocol delivering 98% HPLC purity and 100% yield makes 6-chloropyrido[2,3-b]pyrazine a reliable building block for parallel synthesis and library production. The established analytical characterization (¹H NMR, LC-MS retention time) ensures batch-to-batch consistency in multi-step medicinal chemistry campaigns .

Halogen-Exchange Diversification in Agrochemical Lead Optimization

In fungicide discovery programs targeting tubulin polymerization, 6-chloropyrido[2,3-b]pyrazine serves as a strategic intermediate for generating 6-fluoro analogs via halogen exchange. SAR studies confirm that 6-fluoro substitution is optimal for fungicidal potency, making the chloro derivative a key precursor for late-stage diversification and comparative SAR evaluation [2].

Environmental Fate Modeling and Persistence Assessment Studies

The predicted Henry's Law Constant (1.74 × 10⁻⁸ atm·m³/mol) and extended model aquatic half-lives (1,804 days in rivers, 19,690 days in lakes) position 6-chloropyrido[2,3-b]pyrazine as a candidate for environmental persistence studies, particularly for laboratories evaluating the fate of halogenated heteroaromatic compounds in aquatic systems [3].

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